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Introduction
3-Bromo-5-chloro-2-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a

crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Its specific substitution pattern, featuring a methyl group ortho to the aldehyde and two halogen

atoms on the aromatic ring, imparts distinct chemical properties that are critical for its intended

downstream applications. Therefore, rigorous analytical characterization is paramount to

confirm its identity, purity, and stability.

This comprehensive guide provides a suite of analytical methods and detailed protocols for the

thorough characterization of 3-Bromo-5-chloro-2-methylbenzaldehyde. The methodologies

outlined herein are designed for researchers, scientists, and drug development professionals to

ensure the quality and integrity of this key synthetic building block. The protocols are grounded

in fundamental analytical principles and supported by data from analogous structures and

established chromatographic techniques.
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Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-5-chloro-2-
methylbenzaldehyde is presented in the table below. These values are essential for sample

handling, method development, and interpretation of analytical data.

Property Value Source

CAS Number 1934421-65-4

Molecular Formula C₈H₆BrClO

Molecular Weight 233.49 g/mol

InChI Key
AEUXWUQSTDHREU-

UHFFFAOYSA-N

Purity (Typical) ≥97%

Storage Temperature 2-8°C

Analytical Characterization Workflow
A multi-faceted analytical approach is necessary for the unambiguous characterization of 3-
Bromo-5-chloro-2-methylbenzaldehyde. The following diagram illustrates the recommended

workflow, which integrates spectroscopic and chromatographic techniques to provide a

comprehensive profile of the compound.
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Caption: Integrated workflow for the characterization of 3-Bromo-5-chloro-2-
methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and isomeric purity of

3-Bromo-5-chloro-2-methylbenzaldehyde.
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Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-Bromo-5-chloro-2-methylbenzaldehyde in CDCl₃

would exhibit the following key signals:

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.2 Singlet 1H Aldehyde (-CHO)

The aldehyde

proton is highly

deshielded and

typically appears

as a singlet.

~7.8 Doublet 1H Aromatic (H-6)

This proton is

ortho to the

bromine atom

and meta to the

aldehyde group,

leading to a

downfield shift.

~7.6 Doublet 1H Aromatic (H-4)

This proton is

ortho to the

chlorine atom

and meta to the

aldehyde group.

~2.6 Singlet 3H Methyl (-CH₃)

The methyl

protons are

attached to the

aromatic ring and

appear as a

singlet.

Note:The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and instrument used. For comparison, the ¹H NMR spectrum of the analogous
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compound, 3-Bromo-5-chlorosalicylaldehyde (which has a hydroxyl group instead of a methyl

group), can be referenced.[1]

Protocol for ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-5-chloro-2-
methylbenzaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrument Setup:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Probe: Standard 5 mm broadband probe.

Temperature: 298 K.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Ensure a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-

noise ratio.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate all signals and determine the multiplicities.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound, further confirming its identity.
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Expected Mass Spectrum
Due to the presence of bromine and chlorine, the mass spectrum of 3-Bromo-5-chloro-2-
methylbenzaldehyde will exhibit a characteristic isotopic pattern.

m/z (relative abundance) Assignment

232/234/236 [M]⁺ (Molecular ion peak cluster)

231/233/235 [M-H]⁺

203/205/207 [M-CHO]⁺

Note:The isotopic pattern for a compound with one bromine and one chlorine atom will show

peaks at M, M+2, and M+4 with relative intensities of approximately 3:4:1. Spectral data for the

related compound 3-Bromo-5-chloro-2-hydroxybenzaldehyde is available in the NIST WebBook

for comparison.[2]

Protocol for GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup:

Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25

mm, 0.25 µm film thickness).

Mass Spectrometer (MS): Quadrupole or ion trap mass analyzer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Chromatographic Conditions:

Injector Temperature: 250°C.

Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at

15°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

Scan Range: m/z 40-400.

Source Temperature: 230°C.

Data Analysis:

Identify the peak corresponding to 3-Bromo-5-chloro-2-methylbenzaldehyde in the total

ion chromatogram.

Analyze the mass spectrum of this peak, paying close attention to the molecular ion

cluster and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of 3-Bromo-5-chloro-2-
methylbenzaldehyde and for quantifying any impurities. A reverse-phase method is generally

suitable for this type of moderately polar compound.

Protocol for HPLC Analysis
Instrumentation:

HPLC System: A system with a binary pump, autosampler, column oven, and a UV-Vis or

Photodiode Array (PDA) detector.

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase Preparation:

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Chromatographic Conditions:
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Parameter Condition

Column Temperature 30°C

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Detection Wavelength 254 nm

Gradient Program
0-15 min: 50-90% B; 15-17 min: 90% B; 17-18

min: 90-50% B; 18-25 min: 50% B

Sample Preparation:

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Data Analysis:

Integrate the peak corresponding to 3-Bromo-5-chloro-2-methylbenzaldehyde and any

impurity peaks.

Calculate the purity of the sample as a percentage of the total peak area.

Rationale for Method Choices:A C18 column is chosen for its versatility in retaining moderately

polar compounds. The gradient elution allows for the effective separation of the main

compound from both more polar and less polar impurities. Formic acid is added to the mobile

phase to improve peak shape and ensure the analyte is in a single ionic form. A detection

wavelength of 254 nm is selected as aromatic compounds typically exhibit strong absorbance

in this region.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Functional Group

~3050-3100 C-H stretch Aromatic

~2920-2980 C-H stretch Methyl (-CH₃)

~2820, ~2720 C-H stretch Aldehyde (-CHO)

~1690-1710 C=O stretch Aldehyde

~1550-1600 C=C stretch Aromatic

~1000-1200 C-Cl, C-Br stretch Halogens

Note:For comparison, the IR spectrum of 3-Bromo-5-chloro-2-hydroxybenzaldehyde is

available from the NIST WebBook.[3]

Protocol for ATR-FTIR Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Data Acquisition:

Collect a background spectrum of the clean ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:
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The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, bromine,

chlorine, and oxygen in the compound, which serves as a fundamental confirmation of its

empirical formula.

Theoretical Elemental Composition
For the molecular formula C₈H₆BrClO, the theoretical elemental composition is as follows:

Element Percentage (%)

Carbon (C) 41.15

Hydrogen (H) 2.59

Bromine (Br) 34.22

Chlorine (Cl) 15.18

Oxygen (O) 6.85

Protocol for Elemental Analysis
Sample Preparation:

Ensure the sample is homogenous and has been thoroughly dried to remove any residual

solvents.

Accurately weigh 2-3 mg of the sample into a tin capsule.

Instrumentation:

Use a modern CHN/O elemental analyzer.
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Analysis for halogens (Br, Cl) may require separate instrumentation or specific combustion

and detection methods (e.g., ion chromatography after combustion).

Analysis:

Combust the sample at high temperature (typically >900°C) in an oxygen-rich

environment.

The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity

or other detection methods.

Data Interpretation:

Compare the experimentally determined percentages of each element to the theoretical

values.

The experimental values should be within ±0.4% of the theoretical values to confirm the

elemental composition.

Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the

comprehensive characterization of 3-Bromo-5-chloro-2-methylbenzaldehyde. The integration

of NMR, MS, HPLC, FTIR, and elemental analysis ensures the unambiguous confirmation of

the compound's structure, purity, and elemental composition. Adherence to these

methodologies will enable researchers and drug development professionals to confidently use

this key intermediate in their synthetic endeavors, ensuring the quality and reproducibility of

their results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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